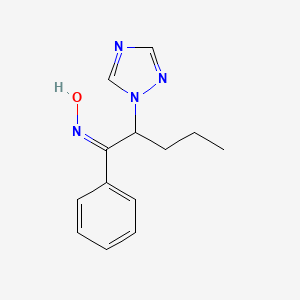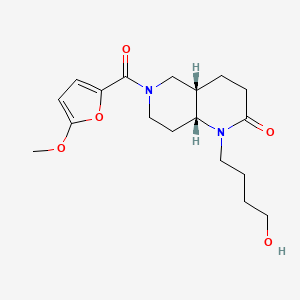
1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime, also known as PTZ-oxime, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oximes, which are compounds that contain a nitrogen atom connected to an oxygen atom by a carbon atom. PTZ-oxime has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, particularly gamma-aminobutyric acid (GABA) and glutamate. By regulating the balance between these neurotransmitters, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime may help to prevent seizures and protect neurons from damage.
Biochemical and Physiological Effects
In addition to its neurological effects, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime has also been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory properties, which may help to protect cells from damage and reduce the risk of chronic diseases such as cancer and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime is that it is relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one limitation is that its exact mechanism of action is not yet fully understood, which may make it more difficult to design experiments that accurately measure its effects.
未来方向
There are several potential future directions for research on 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime. One area of interest is its potential use in the treatment of Alzheimer's disease, as studies have shown that it may help to reduce the buildup of beta-amyloid plaques in the brain. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications in other neurological disorders. Finally, more studies are needed to investigate its potential biochemical and physiological effects, particularly in the context of chronic diseases such as cancer and cardiovascular disease.
合成方法
The synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime involves the reaction of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime.
科学研究应用
1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In animal studies, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime has been found to exhibit anticonvulsant and neuroprotective effects, making it a promising candidate for further research.
属性
IUPAC Name |
(NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-6-12(17-10-14-9-15-17)13(16-18)11-7-4-3-5-8-11/h3-5,7-10,12,18H,2,6H2,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKQVULAECMFRT-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=NO)C1=CC=CC=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(/C(=N\O)/C1=CC=CC=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5297694.png)
![4-{3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5297698.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5297703.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5297706.png)
![1-[7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidine-3-carbonitrile](/img/structure/B5297712.png)
![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5297720.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5297723.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5297740.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5297742.png)
![8-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5297750.png)
![1-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine-4-carboxamide](/img/structure/B5297762.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297768.png)

